molecular formula C24H26N2O5 B2996084 (Z)-methyl 4-((6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 903189-21-9

(Z)-methyl 4-((6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2996084
CAS No.: 903189-21-9
M. Wt: 422.481
InChI Key: FERDYFBRKLGVFL-MOSHPQCFSA-N
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Description

(Z)-methyl 4-((6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-15-12-19(27)18(14-26-10-8-25(2)9-11-26)23-21(15)22(28)20(31-23)13-16-4-6-17(7-5-16)24(29)30-3/h4-7,12-13,27H,8-11,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDYFBRKLGVFL-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, also known by its CAS number 929973-20-6, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of 404.5 g/mol. The structure features a benzofuran core, which is significant in many bioactive compounds, and a piperazine moiety that may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study evaluating a series of benzofuran derivatives, one compound demonstrated an IC50 value of 10 nM against human cancer cells, indicating potent cytotoxicity. The mechanism was attributed to the inhibition of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in cancer metabolism .

Anticholinesterase Activity

Another significant biological activity observed is the anticholinesterase effect, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds related to this compound have shown promising results in inhibiting acetylcholinesterase (AChE).

Research Findings:
A synthesized derivative exhibited an IC50 value of approximately 6.87 nM against AChE, suggesting high potency as an inhibitor . This activity could be beneficial in enhancing cholinergic transmission in patients with Alzheimer's disease.

Antioxidant Properties

Antioxidant activity is another area where this compound shows potential. Compounds with similar structures have been evaluated for their ability to scavenge free radicals.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)Reference
Compound A68%
Compound B71%
Standard BHA72%

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's interactions with key enzymes like Nampt and AChE suggest it may modulate metabolic pathways critical for cancer proliferation and neurotransmission.
  • Radical Scavenging: Its ability to donate electrons or hydrogen atoms makes it effective in neutralizing free radicals, thus protecting cells from oxidative stress.

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